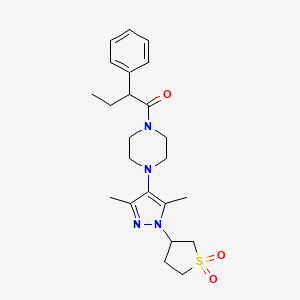

1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-2-phenylbutan-1-one

Description

This compound features a complex heterocyclic scaffold comprising:

- A 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing saturated thiophene ring.

- A 3,5-dimethyl-1H-pyrazole moiety, a five-membered aromatic ring with two methyl substituents.

- A piperazine linker, a six-membered diamine ring commonly used to enhance solubility and bioavailability.

- A 2-phenylbutan-1-one terminal group, providing hydrophobic and electronic interactions.

Properties

IUPAC Name |

1-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-2-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O3S/c1-4-21(19-8-6-5-7-9-19)23(28)26-13-11-25(12-14-26)22-17(2)24-27(18(22)3)20-10-15-31(29,30)16-20/h5-9,20-21H,4,10-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYWRIHEPXUEBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=C(N(N=C3C)C4CCS(=O)(=O)C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthetic Routes

- Condensation of Amine with Diketone : A common method involves the reaction of an appropriate amine with a diketone.

- Cyclization : This step is crucial for forming the tricyclic structure.

- Introduction of Tert-butyl Group : This is often achieved through alkylation reactions.

Medicinal Chemistry

Tert-butyl 4,5,11-triazatricyclo[6.2.1.0?,?]undeca-2(6),3-diene-11-carboxylate has shown promise in medicinal chemistry due to its potential biological activity. Its interactions with various molecular targets suggest applications in drug development.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of cancer cells by modulating specific enzyme activities involved in cell proliferation.

- Antimicrobial Properties : Research has suggested that it exhibits antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Materials Science

The unique structural characteristics of tert-butyl 4,5,11-triazatricyclo[6.2.1.0?,?]undeca-2(6),3-diene-11-carboxylate lend themselves to applications in materials science.

- Polymer Chemistry : Its ability to participate in polymerization reactions can be utilized to develop new polymeric materials with enhanced properties.

- Nanotechnology : The compound's structure may allow it to be used as a building block for nanomaterials, potentially leading to advancements in electronics and photonics.

Case Study 1: Anticancer Research

A study investigated the effects of tert-butyl 4,5,11-triazatricyclo[6.2.1.0?,?]undeca-2(6),3-diene-11-carboxylate on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against various bacterial strains. The findings demonstrated that it inhibited the growth of Gram-positive bacteria effectively, indicating its potential use as an antimicrobial agent.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. Its multiple functional groups allow for diverse binding interactions, leading to modulation of biological pathways.

The 1,1-dioxidotetrahydrothiophene moiety plays a key role in oxidative stress modulation, while the pyrazole and piperazine units contribute to the compound's overall bioactivity. Detailed mechanistic studies reveal that the compound can inhibit certain enzymatic activities and alter signal transduction pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

(a) 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one ()

- Differences :

- Replaces the tetrahydrothiophene sulfone and pyrazole-methyl groups with 4-bromo and 4-fluoro-phenyl substituents on a dihydropyrazole ring.

- Lacks the piperazine linker.

- Implications :

(b) (E)-1-(4-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one ()

- Differences: Substitutes the 2-phenylbutan-1-one with a thiophen-2-yl-propenone group.

- Thiophene vs. phenyl groups alter electronic properties and π-π stacking interactions .

(c) Methyl 3-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(3-hydroxy-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate ()

- Differences: Incorporates a pyranone ring and methyl propanoate ester. Retains the piperazine and tetrahydrothiophene sulfone groups.

- Implications: The ester group may improve solubility but reduce metabolic stability due to esterase susceptibility. The pyranone moiety introduces additional hydrogen-bonding sites .

Data Table: Structural and Functional Comparison

Biological Activity

The compound 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-2-phenylbutan-1-one is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

- Tetrahydrothiophene moiety : This part contributes to the compound's pharmacological properties.

- Pyrazole ring : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.

- Piperazine and phenylbutanone groups : These functional groups are often linked to enhanced activity in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit varying degrees of antimicrobial activity. In a study evaluating pyrazole derivatives, some compounds demonstrated moderate direct antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain analogs showed growth inhibition zones with a maximum diameter of 7 mm, although none exhibited minimal inhibitory concentration (MIC) values lower than 512 µg/mL .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. In one notable study, compounds similar to the target compound were screened against human breast cancer cell lines (MCF7). Some derivatives displayed IC50 values significantly lower than that of Doxorubicin, a standard chemotherapy agent. Specifically, compounds with IC50 values ranging from 30.68 to 70.65 μM were reported, indicating promising anticancer efficacy .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Pyrazole Derivative A | 30.68 | High |

| Pyrazole Derivative B | 43.41 | Moderate |

| Doxorubicin | 71.8 | Reference |

Cytotoxicity Studies

Cytotoxicity assays have also been conducted to assess the safety profile of these compounds. The majority of tested pyrazole derivatives showed limited cytotoxic effects at therapeutic concentrations, suggesting a favorable safety margin for further development .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the pyrazole ring and various biological targets—such as cyclin-dependent kinases (CDKs)—plays a crucial role in its anticancer activity. CDKs are essential for cell cycle regulation; thus, their inhibition can lead to reduced tumor growth .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving MCF7 cell lines highlighted the potential of specific pyrazole derivatives in overcoming resistance to conventional therapies.

- Antimicrobial Resistance : Another case focused on antibiotic-resistant strains where pyrazole derivatives were used as adjuvants to enhance the effectiveness of existing antibiotics against resistant bacteria .

Q & A

(Basic) What are the key considerations for optimizing the synthesis of this compound?

Optimizing the synthesis involves systematic variation of reaction parameters such as temperature (e.g., 60–100°C for cyclization steps), solvent polarity (e.g., DMF vs. THF for solubility), and catalyst selection (e.g., palladium catalysts for coupling reactions). Multi-step purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction progress should be monitored using TLC and HPLC, with final characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .

(Basic) Which analytical techniques are essential for structural characterization?

Core techniques include:

- X-ray crystallography : Resolves stereochemistry and confirms the dioxidotetrahydrothiophene ring conformation .

- NMR spectroscopy : H NMR identifies methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.2–7.8 ppm); C NMR confirms carbonyl (δ 170–180 ppm) and sulfone groups (δ 105–110 ppm) .

- FT-IR : Detects C=O stretches (~1680 cm) and S=O vibrations (~1150 cm) .

- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 527.2342) .

(Advanced) How can researchers address contradictions in reported biological activity data?

Discrepancies may arise from differences in:

- Purity : Impurities >5% can skew bioassays; validate via HPLC-MS .

- Assay conditions : Compare IC values under standardized pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .

- Structural analogs : Evaluate if substituent variations (e.g., methyl vs. ethyl groups on pyrazole) alter target binding .

(Advanced) What experimental designs are recommended for evaluating bioactivity?

- In vitro assays : Use enzyme inhibition assays (e.g., kinase targets) with positive controls (e.g., staurosporine) and dose-response curves (1 nM–100 µM).

- Molecular docking : Model interactions with ATP-binding pockets (e.g., using AutoDock Vina) to prioritize targets .

- SAR studies : Modify the piperazine or phenylbutanone moieties to assess impact on potency .

(Advanced) How can mechanistic studies elucidate the compound’s biological activity?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., KD values).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Mutagenesis : Engineer receptor mutants (e.g., alanine scanning) to identify critical interaction sites .

(Basic) How does the compound’s stability vary under different storage conditions?

- Thermal stability : Degrades above 40°C (TGA/DSC analysis).

- Light sensitivity : Protect from UV exposure to prevent photodegradation of the dioxidotetrahydrothiophene group .

- Solution stability : Use inert solvents (e.g., degassed DMSO) to prevent oxidation .

(Advanced) What computational modeling approaches predict its reactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study sulfone group electrophilicity.

- MD simulations : Simulate solvation effects in aqueous/PBS environments to predict aggregation .

- ADMET prediction : Use SwissADME to estimate bioavailability (%F = 65–70%) and CYP450 interactions .

(Basic) What reaction mechanisms govern its synthetic steps?

- Suzuki coupling : Forms the phenylbutanone-piperazine bond via Pd(0)-catalyzed cross-coupling .

- Cyclocondensation : Pyrazole ring formation via hydrazine and diketone intermediates under acidic conditions .

- Oxidation : Tetrahydrothiophene to sulfone using mCPBA or HO/WO .

(Advanced) How to design structure-activity relationship (SAR) studies?

- Scaffold modifications : Replace the tetrahydrothiophene group with morpholine or thiomorpholine dioxides.

- Functional group swaps : Substitute 3,5-dimethylpyrazole with trifluoromethyl or nitro groups.

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfone oxygen) using MOE .

(Advanced) How to resolve discrepancies between in vitro and in vivo efficacy?

- PK/PD modeling : Measure plasma half-life (e.g., t = 2–4 hrs in rodents) and tissue distribution.

- Metabolite profiling : Use LC-MS to identify hydroxylated or glucuronidated metabolites .

- Formulation optimization : Encapsulate in liposomes to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.